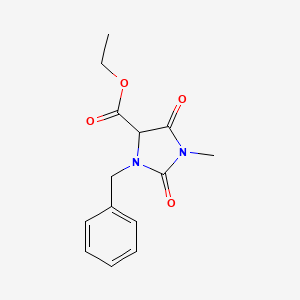
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL-: is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes multiple aromatic rings and chlorine substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- typically involves multi-step organic reactions. The process begins with the preparation of the diazetidine core, followed by the introduction of the benzenamine and chlorophenyl groups. Common reagents used in these reactions include aniline derivatives, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves precise control of temperature, pressure, and the use of advanced purification methods such as chromatography.
化学反応の分析
Types of Reactions: BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine: In medicinal chemistry, BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
作用機序
The mechanism of action of BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
類似化合物との比較
4,4’-Methylenebis(2-chloroaniline) (MOCA): Used as a curing agent in polyurethane production.
Benzenamine, 4,4’-methylenebis[2-chloro-]: Known for its use in industrial applications.
Uniqueness: BENZENAMINE,N-[1,2-BIS(4-CHLOROPHENYL)-4,4-DIPHENYL-1,2-DIAZETIDIN-3-YLIDENE]-4-METHYL- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
特性
CAS番号 |
13896-19-0 |
|---|---|
分子式 |
C33H25Cl2N3 |
分子量 |
534.5 g/mol |
IUPAC名 |
1,2-bis(4-chlorophenyl)-N-(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C33H25Cl2N3/c1-24-12-18-29(19-13-24)36-32-33(25-8-4-2-5-9-25,26-10-6-3-7-11-26)38(31-22-16-28(35)17-23-31)37(32)30-20-14-27(34)15-21-30/h2-23H,1H3 |
InChIキー |
CYMDZQOVVAPCRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)



![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)


![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
